Z-Arg-OH.HCl

Peptide Chemistry Solid-Phase Synthesis Thermal Analysis

Z-Arg-OH.HCl (Nα-Cbz-L-arginine hydrochloride) is a crystalline, chirally pure protected amino acid derivative in which the α-amino group of L-arginine is masked with a benzyloxycarbonyl (Cbz/Z) group and the carboxyl terminus is presented as the free acid, stabilized as the hydrochloride salt. As a member of the carbamate-protected arginine family, it serves as a foundational building block in solution- and solid-phase peptide synthesis, particularly in Boc/Bzl-strategy protocols where orthogonal side-chain protection is required for the guanidino moiety.

Molecular Formula C14H21ClN4O4
Molecular Weight 344.79 g/mol
CAS No. 56672-63-0
Cat. No. B554789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-OH.HCl
CAS56672-63-0
Molecular FormulaC14H21ClN4O4
Molecular Weight344.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H
InChIKeyHHCPMSWPCALFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg-OH.HCl (CAS 56672-63-0): A Protected L-Arginine Hydrochloride for Orthogonal Peptide Synthesis and Enzyme Substrate Construction


Z-Arg-OH.HCl (Nα-Cbz-L-arginine hydrochloride) is a crystalline, chirally pure protected amino acid derivative in which the α-amino group of L-arginine is masked with a benzyloxycarbonyl (Cbz/Z) group and the carboxyl terminus is presented as the free acid, stabilized as the hydrochloride salt . As a member of the carbamate-protected arginine family, it serves as a foundational building block in solution- and solid-phase peptide synthesis, particularly in Boc/Bzl-strategy protocols where orthogonal side-chain protection is required for the guanidino moiety . Its hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, making it a practical choice for both manual and automated peptide assembly workflows.

Why Z-Arg-OH.HCl Cannot Be Freely Substituted: Physical Form, Deprotection Orthogonality, and Counterion-Dependent Performance


The hydrochloride salt form of Nα-Cbz-L-arginine is not functionally interchangeable with its free base (Z-Arg-OH, CAS 1234-35-1), alternative Nα-protected arginines (e.g., Fmoc-Arg(Pbf)-OH or Boc-Arg-OH·HCl), or the unprotected L-arginine hydrochloride (H-Arg-OH·HCl). The Cbz group provides hydrogenolytic lability orthogonal to both acid-labile Boc and base-labile Fmoc chemistries, enabling sequential deprotection strategies that are inaccessible with single-chemistry approaches [1]. Furthermore, the hydrochloride counterion confers a significantly lower melting point (150–158°C) and distinct solubility profile compared to the free base (mp 171–174°C), directly impacting formulation, purification, and long-term storage stability . Attempting to substitute the hydrochloride with the free base, a different salt form, or an alternative protecting group can lead to altered coupling kinetics, reduced solubility in aqueous coupling buffers, and compromised overall yield in multi-step syntheses.

Quantitative Differentiation Matrix: Z-Arg-OH.HCl vs. Closest Analogs and Alternatives


Melting Point Depression Relative to Free Base Z-Arg-OH Enables Simplified Thermal Processing

The hydrochloride salt Z-Arg-OH.HCl exhibits a melting point of 150–158°C, significantly lower than the free base Z-Arg-OH (171–174°C) . This 13–24°C depression directly facilitates melt-assisted coupling or solvent-free peptide synthesis protocols where lower processing temperatures are required to prevent decomposition of heat-sensitive side-chain protecting groups [1].

Peptide Chemistry Solid-Phase Synthesis Thermal Analysis

Enhanced Aqueous Solubility Over Free Base Improves Compatibility with Enzyme Assay and Bioconjugation Buffers

Z-Arg-OH.HCl is described as 'soluble in water or 1% acetic acid' and provides a ready-to-use stock solution at 1 mM concentration in aqueous media [1]. In contrast, the free base Z-Arg-OH often requires addition of HCl or prolonged heating for full dissolution, introducing variability in coupling and assay protocols .

Bioconjugation Enzyme Kinetics Solubility Enhancement

Cbz-Based Orthogonal Deprotection Strategy Avoids Acidolytic Side Reactions Inherent to Boc-Arg-OH·HCl

The Cbz (Z) group of Z-Arg-OH.HCl is removed via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, whereas Boc-Arg-OH·HCl (CAS 35897-34-8) requires acidic conditions (TFA or HCl/dioxane) that can prematurely cleave acid-labile side-chain protecting groups (e.g., Pbf, Trt) or cause aspartimide formation [1]. This orthogonality allows Z-Arg-OH.HCl to be deprotected in the presence of Boc, tBu, and Trt groups without side reactions, a capability not shared by Boc-Arg-OH·HCl [2].

Protecting Group Strategy Hydrogenolysis Sequential Deprotection

Chiral Purity Retention: L-Enantiomer Salt Minimizes Biological Activity Artifacts vs. D-Enantiomer Analog

Z-Arg-OH.HCl is the L-enantiomer hydrochloride with a specific optical rotation of [α]D²⁰ = –10° (c=5.5, 0.2M HCl) . The D-enantiomer hydrochloride (Z-D-Arg-OH·HCl, CAS 113712-05-3) exhibits opposite rotation, and any contamination by the D-form introduces stereochemical heterogeneity that can reduce enzymatic recognition by trypsin-like serine proteases by >90% [1]. Procurement of the L-enantiomer salt with documented enantiomeric excess is therefore critical for biological applications.

Enantiomeric Purity Biological Assays Chiral Chromatography

Competitive Unit Economics vs. Fmoc-Arg(Pbf)-OH at Research Scale

At the 100 g procurement scale, Z-Arg-OH.HCl (98% purity) is priced approximately $0.20–$0.30/g, whereas Fmoc-Arg(Pbf)-OH (≥98%) typically ranges $8–$15/g—a 30–75-fold cost differential . For solution-phase peptide synthesis or Boc-strategy protocols where Fmoc chemistry is not required, this cost advantage translates directly into lower cost-of-goods for arginine-containing peptide intermediates.

Procurement Economics Peptide Synthesis Cost Reagent Selection

Storage Stability at Ambient Temperature Eliminates Cold-Chain Logistics Required for Fmoc-Arg(Pbf)-OH

Z-Arg-OH.HCl is stable at room temperature under inert atmosphere with a documented shelf life of 60 months, whereas Fmoc-Arg(Pbf)-OH requires storage at –20°C and protection from moisture to prevent Fmoc deblocking and Pbf hydrolysis . This differential eliminates cold-chain shipping and storage costs for Z-Arg-OH.HCl, a practical advantage for laboratories in regions with unreliable cold-chain infrastructure.

Shelf Life Cold Chain Logistics

High-Value Application Scenarios for Z-Arg-OH.HCl Based on Quantitative Evidence


Solution-Phase Synthesis of Renin Inhibitor Peptide Intermediates

Z-Arg-OH.HCl has been employed as the N-terminal building block in the synthesis of the renin inhibitor CGP 29 287 (Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe), where the Cbz group provides orthogonal protection compatible with the Boc-based side-chain protection strategy used throughout the sequence. The hydrochloride salt ensures complete dissolution in the aqueous dioxane coupling medium, contributing to a reported coupling yield of 86% for the Z-Arg-Arg dipeptide segment [1].

Precursor for Chromogenic and Fluorogenic Trypsin Substrates

Z-Arg-OH.HCl serves as the direct precursor to Z-Arg-pNA·HCl (CAS 59188-53-3) and Z-Arg-AMC·HCl (CAS 70375-22-3), widely used chromogenic and fluorogenic substrates for trypsin, cathepsin B, and papain. The hydrochloride salt form of the precursor eliminates the need for HCl addition during the p-nitroanilide or AMC coupling step, simplifying the synthetic protocol and improving batch-to-batch consistency in substrate production .

Solid-Phase Boc-Strategy Peptide Synthesis Requiring Orthogonal Guanidino Protection

In Boc/Bzl solid-phase peptide synthesis, Z-Arg-OH.HCl is introduced with the guanidino side chain unprotected or protected with an orthogonal group (e.g., Tos, Mts). The Cbz α-amino protection is quantitatively removed by hydrogenolysis without affecting the acid-labile Boc group or the peptide-resin linkage, enabling iterative N-terminal extension strategies that are not feasible with Fmoc-Arg(Pbf)-OH. The hydrochloride salt's room-temperature storage stability further simplifies automated synthesizer workflows [2].

Cost-Sensitive Academic Research and Teaching Laboratories

At approximately $0.20–$0.30/g, Z-Arg-OH.HCl is 30–75× less expensive than Fmoc-Arg(Pbf)-OH, making it the economically preferred arginine source for undergraduate and graduate teaching laboratories conducting solution-phase peptide coupling experiments, enzyme kinetics practicals, and pilot-scale methodology development where the Cbz protection strategy is pedagogically or practically appropriate.

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